molecular formula C14H20N2O B585197 5-Methoxy-N-isopropyl Tryptamine-d4 CAS No. 1346599-19-6

5-Methoxy-N-isopropyl Tryptamine-d4

Cat. No.: B585197
CAS No.: 1346599-19-6
M. Wt: 236.351
InChI Key: QQZJNZJNPDORBO-KXGHAPEVSA-N
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Description

5-Methoxy-N-isopropyl Tryptamine-d4 (5-MeO-NIPT-d4) is a deuterated analog of 5-MeO-NIPT, a tryptamine derivative characterized by a methoxy group at the 5-position of the indole ring and an isopropyl group on the terminal amine. The "-d4" designation indicates the replacement of four hydrogen atoms with deuterium, typically on the ethylamine side chain, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry . The non-deuterated form, 5-MeO-NIPT (CAS 109921-55-3), is synthesized via reductive alkylation of 5-methoxytryptamine with acetone . It serves as a metabolite of 5-MeO-DIPT (N,N-diisopropyl-5-methoxytryptamine), a psychoactive compound .

Properties

CAS No.

1346599-19-6

Molecular Formula

C14H20N2O

Molecular Weight

236.351

IUPAC Name

N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine

InChI

InChI=1S/C14H20N2O/c1-10(2)15-7-6-11-9-16-14-5-4-12(17-3)8-13(11)14/h4-5,8-10,15-16H,6-7H2,1-3H3/i6D2,7D2

InChI Key

QQZJNZJNPDORBO-KXGHAPEVSA-N

SMILES

CC(C)NCCC1=CNC2=C1C=C(C=C2)OC

Synonyms

5-Methoxy-N-(1-methylethyl)-1H-indole-3-ethanamine-d4;  5-Methoxy-N-isopropyltryptamine-d4;  5-MeO-NIPT-d4; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N-isopropyl Tryptamine-d4 typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-Methoxyindole.

    Alkylation: The 5-Methoxyindole is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N-isopropyl Tryptamine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methoxy-N-isopropyl Tryptamine-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-N-isopropyl Tryptamine-d4 involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the modulation of neurotransmitter release and subsequent effects on mood, perception, and cognition. The compound may also interact with other receptor systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and metabolic profiles of tryptamines are highly sensitive to substitutions on the indole ring and the nitrogen atom. Below is a comparative analysis of 5-MeO-NIPT-d4 and its analogs:

Table 1: Structural and Functional Comparisons
Compound Methoxy Position N-Substituents Deuterated Key Characteristics
5-MeO-NIPT-d4 5 N-isopropyl Yes Deuterated internal standard for GC/LC-MS
5-MeO-NIPT 5 N-isopropyl No Major metabolite of 5-MeO-DIPT
5-MeO-DIPT 5 N,N-diisopropyl No Psychoactive ("Foxy Methoxy"; 6–12 mg oral dose)
5-MeO-DMT 5 N,N-dimethyl No Highly potent hallucinogen (<5 mg dose)
4-MeO-MiPT 4 N-methyl/N-isopropyl No Reduced potency due to 4-methoxy position
5-MeO-α-MT 5 α-methyl No Alpha-methyl substitution alters metabolism

Pharmacological Activity

  • 5-MeO-DIPT : Exhibits entactogenic and psychedelic effects at 6–12 mg orally, with a duration of 4–8 hours .
  • 5-MeO-DMT : Potent serotonergic agonist active at sub-milligram doses, inducing intense hallucinations .
  • 5-MeO-NIPT: As a metabolite of 5-MeO-DIPT, its activity is less studied but likely attenuated due to reduced lipophilicity from mono-isopropyl substitution .
  • 4-MeO-MiPT : The 4-methoxy group reduces affinity for serotonin receptors compared to 5-substituted analogs .

Metabolic Pathways

  • 5-MeO-DIPT Metabolism : Undergoes three primary pathways :
    • O-demethylation → 5-OH-DIPT (conjugated to sulfate/glucuronide).
    • Aromatic hydroxylation → 6-OH-5-MeO-DIPT.
    • N-deisopropylation → 5-MeO-NIPT.
  • 5-MeO-NIPT-d4 : Used to quantify 5-MeO-NIPT in biological matrices, leveraging deuterium’s mass shift for accurate detection .

Analytical Differentiation

  • GC/IR and MS Techniques : Isomers like 4-MeO-MiPT and 5-MeO-NIPT are distinguishable via infrared spectra and mass fragmentation patterns (e.g., base peaks at m/z 114 for 5-MeO-NIPT vs. m/z 174 for 5-MeO-DMT) .
  • Deuterated Standards : 5-MeO-NIPT-d4 improves reproducibility in quantitative analyses by correcting for extraction variability .

Key Research Findings

  • Metabolic Relevance: 5-MeO-NIPT is a minor metabolite of 5-MeO-DIPT but retains structural motifs that may contribute to residual serotonergic activity .
  • Isotope Effects : Deuterium in 5-MeO-NIPT-d4 minimally affects metabolic kinetics but enhances analytical precision .
  • Positional Isomerism : Moving the methoxy group from the 5- to 4-position (e.g., 4-MeO-MiPT) drastically reduces receptor binding affinity, underscoring the 5-position’s critical role in potency .

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